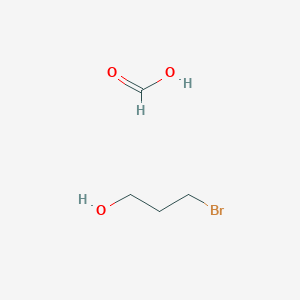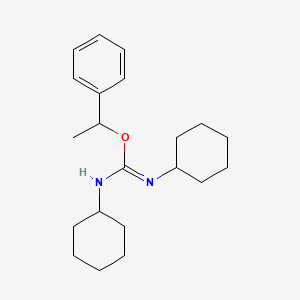
Lithium (diphenylphosphorothioyl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (diphenylphosphorothioyl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further bonded to a diphenylphosphorothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (diphenylphosphorothioyl)methanide typically involves the reaction of diphenylphosphorothioyl chloride with a lithium reagent. One common method is to react diphenylphosphorothioyl chloride with lithium methanide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium (diphenylphosphorothioyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The methanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve halogenated compounds as substrates.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phosphorothioylmethanide compounds.
Wissenschaftliche Forschungsanwendungen
Lithium (diphenylphosphorothioyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Lithium (diphenylphosphorothioyl)methanide involves its ability to act as a nucleophile, participating in various chemical reactions. The lithium atom enhances the nucleophilicity of the methanide group, allowing it to readily attack electrophilic centers. This property is exploited in synthetic chemistry to form new bonds and create complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium (diphenylphosphinyl)methanide
- Lithium (diphenylphosphoryl)methanide
- Lithium (diphenylphosphorodithioyl)methanide
Uniqueness
Lithium (diphenylphosphorothioyl)methanide is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical properties compared to its analogs. This group influences the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
52101-86-7 |
|---|---|
Molekularformel |
C13H12LiPS |
Molekulargewicht |
238.2 g/mol |
IUPAC-Name |
lithium;methanidyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H12PS.Li/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1 |
InChI-Schlüssel |
WRFDKPBPRIVASS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]P(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


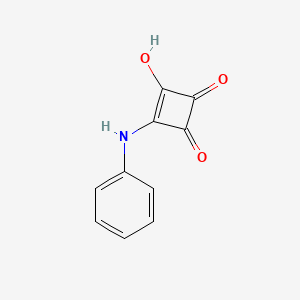
![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
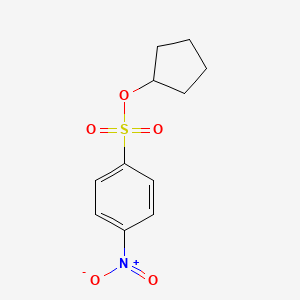

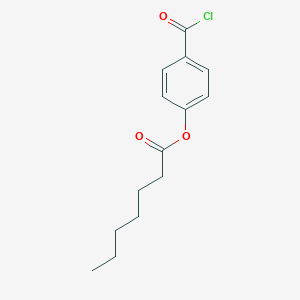
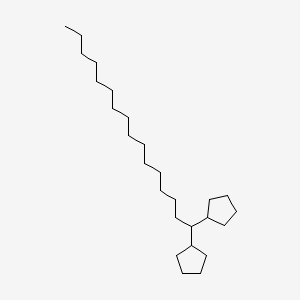
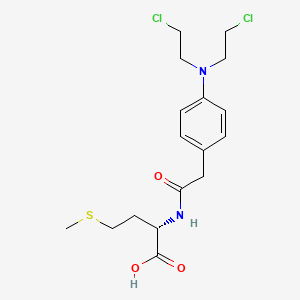

![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
